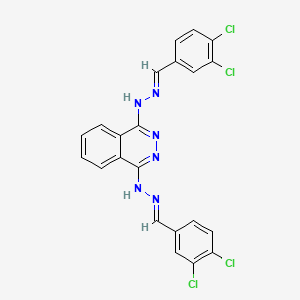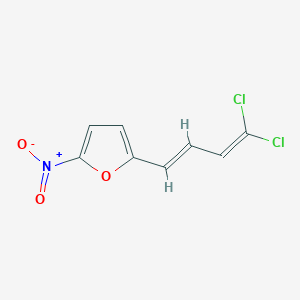
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran is a synthetic organic compound characterized by the presence of a nitrofuran ring and a dichlorobutadiene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran typically involves the reaction of 4,4-dichlorobutadiene with 5-nitrofuran under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The dichlorobutadiene moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran involves its interaction with specific molecular targets and pathways. The nitrofuran ring can interact with biological macromolecules, leading to various biological effects. The dichlorobutadiene moiety can also participate in chemical reactions that modulate the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrobenzene
- 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrothiophene
Uniqueness
2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran is unique due to the presence of both a nitrofuran ring and a dichlorobutadiene moiety, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C8H5Cl2NO3 |
|---|---|
Peso molecular |
234.03 g/mol |
Nombre IUPAC |
2-[(1E)-4,4-dichlorobuta-1,3-dienyl]-5-nitrofuran |
InChI |
InChI=1S/C8H5Cl2NO3/c9-7(10)3-1-2-6-4-5-8(14-6)11(12)13/h1-5H/b2-1+ |
Clave InChI |
KUOIDIWTHZPQBI-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=C(Cl)Cl |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)
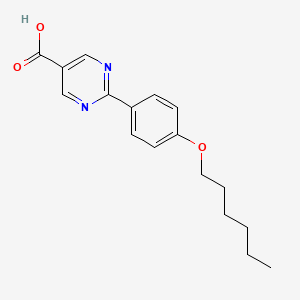
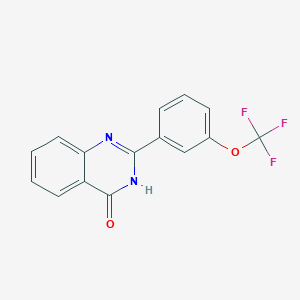

![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12917817.png)
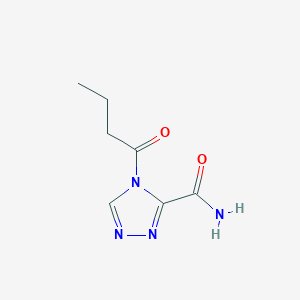
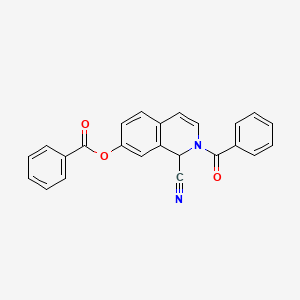



![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
